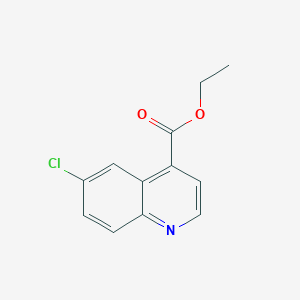

Ethyl 6-chloroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWBFZJHHKPNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroquinoline-4-carboxylate typically involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like molecular iodine or silica gel. Microwave-assisted synthesis and solvent-free conditions have also been explored to make the process more efficient and environmentally friendly .

Industrial Production Methods

Industrial production of ethyl 6-chloroquinoline-4-carboxylate may involve large-scale batch processes using similar synthetic routes. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and improve cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Ethyl 6-chloroquinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.

Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Industrial Chemistry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact :

- Position of Chlorine : A chlorine at position 6 (as in the target compound) creates a distinct electronic environment compared to position 2 or 3. This affects resonance stabilization, dipole moments, and interactions with biological targets .

- Ester Group Position : The 4-carboxylate group may exhibit different hydrolysis kinetics compared to 3-carboxylate derivatives due to steric accessibility .

Physicochemical Properties

- Solubility: Esters with electron-withdrawing groups (e.g., Cl at position 6) typically exhibit lower aqueous solubility compared to non-halogenated analogs. Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (C₁₄H₁₄ClNO₂) has higher lipophilicity due to the ethyl substituent .

- Stability: Chlorine at position 6 may stabilize the ester against hydrolysis compared to nitro-substituted analogs (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate), where the nitro group increases electrophilicity and reactivity .

Biological Activity

Ethyl 6-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of ethyl 6-chloroquinoline-4-carboxylate typically involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. Various methods have been explored to optimize this process, including microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact.

Biological Activity

Ethyl 6-chloroquinoline-4-carboxylate exhibits a range of biological activities, particularly in the fields of antimalarial , antibacterial , and anticancer research. Its activity can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells.

Antimalarial Activity

Recent studies have highlighted its potential as an antimalarial agent. For instance, derivatives of ethyl 6-chloroquinoline-4-carboxylate have shown potent inhibitory activity against Plasmodium falciparum, the causative agent of malaria. The compounds were designed to target the farnesyltransferase (FTase) receptor, with some exhibiting binding energies as low as -10.11 kcal/mol, indicating strong interactions with the target .

Antibacterial and Anticancer Properties

In addition to antimalarial effects, ethyl 6-chloroquinoline-4-carboxylate has been investigated for its antibacterial and anticancer properties. It acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. Compounds derived from this scaffold have demonstrated IC₅₀ values lower than 5 μM against LDHA, suggesting significant potential for therapeutic applications in oncology .

The mechanism by which ethyl 6-chloroquinoline-4-carboxylate exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- Receptor Interaction : It binds to specific receptors, disrupting normal cellular functions and promoting apoptosis in cancer cells.

- Substitution Reactions : The chlorine atom in the structure can be substituted with other nucleophiles, potentially enhancing its biological profile .

Case Studies

-

Antimalarial Efficacy :

A study synthesized various derivatives of ethyl 6-chloroquinoline-4-carboxylate and evaluated their antimalarial activity against P. falciparum. The most potent derivatives showed IC₅₀ values significantly lower than those of existing treatments, indicating a promising avenue for drug development . -

Anticancer Activity :

Another investigation focused on the anticancer potential of these compounds, revealing that certain derivatives effectively inhibited LDH activity in cancer cell lines. This inhibition correlated with reduced cell viability, suggesting that these compounds could serve as lead structures for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-chloroquinoline-4-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions. Systematic optimization includes:

- Catalyst screening : Use protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while refluxing ethanol balances cost and reaction rate .

- Temperature control : Reactions often proceed at 80–120°C; higher temperatures may accelerate byproduct formation.

- Purity assessment : Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm purity (>95%) .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in Ethyl 6-chloroquinoline-4-carboxylate?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement resolves bond lengths and angles. For example, the ester carbonyl (C=O) bond length is typically ~1.21 Å .

- ORTEP visualization : Use programs like ORTEP-3 to analyze thermal ellipsoids and confirm molecular geometry .

- Spectroscopic cross-validation : Compare experimental IR (C=O stretch ~1720 cm⁻¹) and NMR (quinoline proton shifts at δ 8.5–9.0 ppm) with computational predictions (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic effects : Chloro groups at C6 increase electrophilicity of the quinoline core, enhancing nucleophilic substitution reactivity. Methoxy groups at C8 reduce electrophilicity via electron donation .

- Biological assays : Compare IC₅₀ values in antimicrobial studies (e.g., Staphylococcus aureus MIC assays) to quantify substituent impact. Chloro derivatives often show 2–3× higher activity than methoxy analogs .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies address contradictory data in degradation studies under varying pH and temperature?

Methodological Answer:

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH, pH 1–13) with LC-MS monitoring. For example, hydrolysis of the ester group dominates at pH >10, yielding 6-chloro-4-quinolinecarboxylic acid .

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life (t₉₀) from degradation rate constants. Discrepancies between experimental and predicted values may indicate non-Arrhenius behavior (e.g., phase changes) .

- Mechanistic studies : Use ¹⁸O isotopic labeling to trace hydrolysis pathways and distinguish ester vs. amide bond cleavage .

Q. How can computational methods predict regioselectivity in functionalization reactions?

Methodological Answer:

- DFT calculations : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic (C3) and electrophilic (C6) sites. For example, C6 chloro substitution lowers the LUMO energy (-2.1 eV), favoring electrophilic attacks .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on transition-state geometries. Higher polarity solvents stabilize charge-separated intermediates, altering regioselectivity .

Q. What experimental designs validate the compound’s role as a synthetic intermediate in heterocyclic chemistry?

Methodological Answer:

- Multi-step synthesis : Demonstrate utility by converting Ethyl 6-chloroquinoline-4-carboxylate to fused heterocycles (e.g., pyrido[3,2-f]quinolines) via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic displacement .

- Mechanistic probes : Use in situ IR to monitor intermediates (e.g., acyl chlorides) during amidation or ester hydrolysis. Compare yields under anhydrous vs. humid conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data on molecular conformation?

Methodological Answer:

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the quinoline ring. For example, puckering amplitude (θ) >10° indicates significant non-planarity, which NMR coupling constants (³JHH) may fail to detect .

- Dynamic effects : Variable-temperature NMR (e.g., -90°C to 25°C) can "freeze" conformers undetected in room-temperature crystallography .

Q. What statistical approaches resolve variability in biological assay results across studies?

Methodological Answer:

- Meta-analysis : Pool IC₅₀ data from multiple studies (e.g., antimicrobial, anticancer) and apply mixed-effects models to account for inter-lab variability. Use funnel plots to detect publication bias .

- Dose-response refinement : Fit data to Hill equations (GraphPad Prism) and compare Hill slopes; slopes <1 suggest cooperative binding artifacts .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.